![molecular formula C11H23N3O B2936730 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine CAS No. 1250666-06-8](/img/structure/B2936730.png)

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

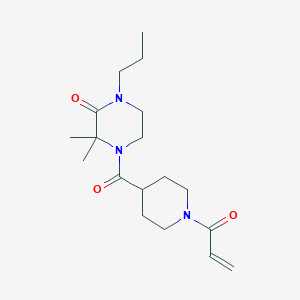

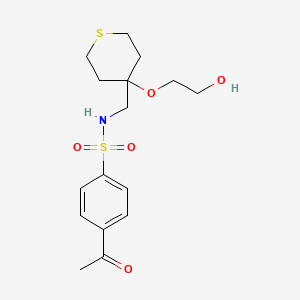

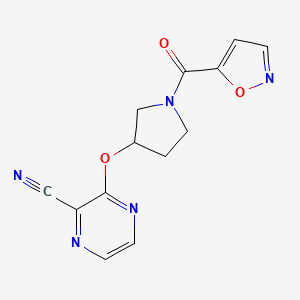

“1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . It is a compound with a molecular formula of C11H23N3O .

Molecular Structure Analysis

The molecular structure of “1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine” includes a morpholine ring and a piperidine ring, which are connected by an ethyl chain . The molecular weight of this compound is 213.32 .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine” could potentially be used in the synthesis of new drugs.

Anti-inflammatory and Anti-tumor Activities

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the synthesis of various substituted piperidines.

Biological and Pharmacological Activity

Piperidine derivatives have been studied for their biological and pharmacological activity . This compound, being a piperidine derivative, could potentially exhibit similar activities.

Synthesis of β-Amino Acid Esters

The compound could potentially be used in the synthesis of α-bromo-substituted β-amino acid esters .

Inhibitor Design

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This compound could potentially be used in the design of similar inhibitors.

Mechanism of Action

Target of Action

Compounds containing piperidine and morpholine moieties have been reported to interact with various biological targets . For instance, piperidine derivatives are known to have inhibitory effects on certain receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Compounds containing piperidine and morpholine moieties have been associated with various biochemical pathways . More research is needed to identify the exact pathways influenced by this compound.

Result of Action

Compounds containing piperidine and morpholine moieties have been associated with various biological activities . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFKXZHGLYVTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)